N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide

Description

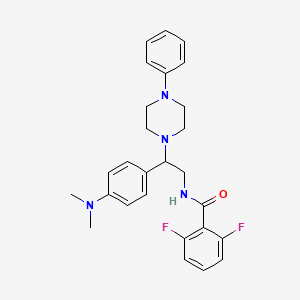

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a substituted ethylamine moiety. The molecule features a dimethylamino phenyl group and a phenylpiperazine ring, distinguishing it from simpler benzamide-based pesticides.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N4O/c1-31(2)21-13-11-20(12-14-21)25(19-30-27(34)26-23(28)9-6-10-24(26)29)33-17-15-32(16-18-33)22-7-4-3-5-8-22/h3-14,25H,15-19H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLPUWVMRRAGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores the biological activity of this compound through a review of recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethylamino group, a piperazine moiety, and difluorobenzamide. Its molecular formula is with a molecular weight of approximately 428.57 g/mol. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that related compounds significantly inhibit the proliferation of various cancer cell lines, including pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231). The most active derivatives completely disrupted colony formation in MDA-MB-231 cells at concentrations as low as 1 μM .

- Mechanistic Insights : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Specific pathways involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

2. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems:

- Serotonin Transporter Interaction : Similar compounds have been studied for their binding affinity to serotonin transporters (SERT). These interactions can modulate serotonin levels in the brain, which is crucial for mood regulation and could be beneficial in treating depression and anxiety disorders .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1 μM | Complete disruption of colony growth |

| Anticancer | Panc-1 | 2 μM | Significant inhibition of spheroid growth |

| Neuropharmacology | Human SERT Model | N/A | Binding affinity observed; potential antidepressant effects |

Research Findings

In a recent study published in Molecules, derivatives with similar structures were evaluated for their biological activities. The findings indicated that modifications to the dimethylamino group significantly influenced anticancer potency and selectivity against various cell lines . Additionally, another study highlighted the importance of the piperazine moiety in enhancing binding affinity to SERT, suggesting that structural optimization could lead to novel therapeutic agents for psychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide derivatives are widely utilized in agrochemical and pharmaceutical industries due to their versatility. Below is a detailed comparison of the target compound with structurally related analogs, emphasizing key differences in substituents and applications.

Core Structural Similarities

All compounds listed below share the 2,6-difluorobenzamide backbone, which is critical for stability and bioactivity. However, variations in substituents dictate divergent physicochemical properties and biological roles.

Comparative Analysis Table

Key Observations

Substituent Impact on Bioactivity: Urea/Sulfonylurea Groups: Present in teflubenzuron, chlorfluazuron, and hexaflumuron, these groups confer insecticidal activity by inhibiting chitin synthesis . Piperazine and Dimethylamino Groups: The target compound’s phenylpiperazine and dimethylamino groups are absent in pesticidal analogs.

The phenylpiperazine chain introduces steric bulk, which may reduce membrane permeability compared to simpler benzamide pesticides.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods described in , where 2,6-difluorobenzoyl chloride is reacted with amine intermediates . However, the incorporation of phenylpiperazine requires specialized coupling steps, increasing synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.